N-(3-ethyl-4-methylphenyl)oxan-4-amine
Description
N-(3-ethyl-4-methylphenyl)oxan-4-amine is a substituted oxan-4-amine derivative featuring a tetrahydropyran (oxane) ring linked to a 3-ethyl-4-methylphenyl group via an amine moiety. The ethyl and methyl substituents on the aromatic ring may influence its electronic, steric, and pharmacokinetic properties, while the oxane core contributes to rigidity and solubility modulation .
Properties
IUPAC Name |
N-(3-ethyl-4-methylphenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-12-10-14(5-4-11(12)2)15-13-6-8-16-9-7-13/h4-5,10,13,15H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCTLUTIWFIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-methylphenyl)oxan-4-amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution on the Phenyl Ring: The ethyl and methyl groups are introduced onto the phenyl ring through Friedel-Crafts alkylation reactions.
Attachment of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
High-Pressure Reactions: To facilitate the formation of the oxane ring and other structural components.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring or the oxane ring.
Scientific Research Applications
N-(3-ethyl-4-methylphenyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-ethyl-4-methylphenyl)oxan-4-amine with analogs sharing either the oxan-4-amine core or the aryl substituent motif.
2.1. Oxan-4-amine Derivatives with Varied Aryl Substituents
Key Observations:
- Substituent Position: The 3-ethyl-4-methylphenyl group in the target compound introduces steric bulk compared to simpler analogs like N-(2,5-dimethylphenyl)oxan-4-amine. This may hinder binding to flat enzymatic pockets but improve membrane permeability .
- Electron Effects: The trifluoromethyl group in 4-(trifluoromethyl)oxan-4-amine hydrochloride reduces basicity (pKa ~7.1 vs. ~8.5 for non-fluorinated analogs), impacting protonation and solubility .
- Solubility: Cyclobutylmethyl and trifluoromethyl substituents reduce aqueous solubility compared to ethyl/methyl groups, as seen in safety data for 4-(Cyclobutylmethyl)oxan-4-amine .
2.2. Compounds with Similar Aryl Substituents but Different Cores
Key Observations:
- Core Structure Impact: EMPGs, despite sharing the 3-ethyl-4-methylphenyl group, exhibit antimicrobial activity due to their guanine core, which mimics DNA bases. In contrast, oxan-4-amine derivatives lack direct base-pairing capability but may target non-nucleic acid enzymes .
- Solubility Challenges: Both EMPGs and this compound derivatives face solubility limitations. EMPGs’ poor water solubility (similar to DCBGs) restricts in vivo efficacy, suggesting that oxan-4-amine analogs may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
